
o-Carborane
Descripción general
Descripción
O-Carborane is used in a wide range of applications such as heat-resistant polymers and medical applications . It is a cluster compound containing boron and adjacent carbon atoms, displaying intriguing luminescent properties . The structure could be polyhedral or open cage .
Synthesis Analysis
O-Carborane-based fluorescent molecules with halogenated 9-phenylcarbazole subunits were designed and synthesized . The combined action of diphenylphosphinyl and o-carborane causes the ultra-large Stokes shifts . A kind of o-carborane-based macrocycle was synthesized via oxidative coupling of acetylene-terminated o-carborane precursors . B(9)-OH-o-Carboranes were synthesized by the oxidation of o-carboranes with commercially available 68% HNO3 under the assistance of trifluoromethanesulfonic acid (HOTf) and hexafluoroisopropanol (HFIP) .Molecular Structure Analysis
O-Carborane-based fluorescent molecules with halogenated 9-phenylcarbazole subunits were designed and synthesized . Single-crystal X-ray diffraction analysis unambiguously revealed their unique porous supramolecular structures .Chemical Reactions Analysis
Carborynes (1,2-dehydro-o-carborane and 1,3-dehydro-o-carborane), three-dimensional analogues of benzyne, can be generated in situ from the precursors . They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science and organometallic/coordination chemistry .Physical And Chemical Properties Analysis
O-Carborane is used in a wide range of applications such as heat-resistant polymers and medical applications . It displays intriguing luminescent properties .Aplicaciones Científicas De Investigación
Medicine: Boron Neutron Capture Therapy (BNCT)
o-Carborane is utilized in Boron Neutron Capture Therapy (BNCT) , a binary cancer treatment. BNCT exploits the high neutron cross-section of boron-10 isotope to target tumor cells . When boron-loaded carriers like o-Carborane are introduced into the body and absorbed by cancer cells, they are irradiated with neutrons, causing the boron atoms to undergo nuclear reactions that release alpha particles, lethally damaging the cancer cells .
Materials Science: Heat-Resistant Polymers
In materials science, o-Carborane is incorporated into heat-resistant polymers . Its boron clusters enhance thermal stability, making it ideal for creating polymers that can withstand extreme temperatures without degrading . This property is particularly valuable in aerospace and industrial applications where materials are exposed to high thermal stress.
Organometallic Chemistry: Ligand Design
o-Carborane serves as a versatile building block in organometallic chemistry for ligand design. Its unique structure allows for the creation of complex metallo-organic frameworks with specific properties, such as redox activity, which can be harnessed for catalysis and other chemical transformations .
Coordination Chemistry: Bulky Ligand Scaffolds
In coordination chemistry, o-Carborane is used as a bulky ligand scaffold . Its large, three-dimensional structure makes it an excellent choice for stabilizing metal centers and influencing the geometry of coordination complexes, which can lead to novel reactivity and selectivity in catalytic processes .
Synthesis of Functionalized Derivatives
The synthesis of functionalized o-Carborane derivatives is a significant area of research. These derivatives are synthesized for potential applications across various fields, including medicine and materials science. The functionalization often involves creating new C–B and C–C bonds, expanding the utility of o-Carborane .
Sensing Applications
o-Carborane-based macrocycles have been developed for sensing applications . These compounds exhibit unique photophysical properties, such as aggregation-induced emission, which can be exploited to detect nitroaromatics, making them promising candidates for explosive sensors .
Mecanismo De Acción
Target of Action
o-Carborane, a cage-like compound, is a three-dimensional analogue of benzyne . It primarily targets alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion . The compound also interacts with sp2/sp3 C–H bonds and N–Li bonds .
Mode of Action
o-Carborane can be generated in situ from certain precursors . It undergoes regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions .
Biochemical Pathways
The reactions of o-Carborane are similar to those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics . This correspondence suggests that o-Carborane may affect similar biochemical pathways as benzyne.
Pharmacokinetics
It has been suggested that installing hydrophilic moieties on the carborane cages improves their solubility in water, defines novel pharmacokinetic, pharmacodynamic and physiochemical profiles, and facilitates their administration in living organisms .
Result of Action
o-Carborane has been found to show suppressed aggregation-induced quenching and intense solid-state emission . It also shows potential for the development of stimuli-responsive luminochromic materials . In the field of medicine, o-Carborane has been used to alter the electronic states of π-conjugated organic aryls, endowing the molecules with certain luminescence properties and modifying the HOMO and LUMO energies for electron transfer .
Action Environment
The action of o-Carborane can be influenced by environmental factors. For instance, the aggregation-induced emission (AIE) properties of o-Carborane derivatives can be controlled by enhancing the freedom of intramolecular mobility . This suggests that the physical and chemical environment can significantly influence the action, efficacy, and stability of o-Carborane.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Carborynes are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science and organometallic/coordination chemistry . This approach provides a selective way for the rapid incorporation of carborane moieties into small molecules for application in boron neutron capture therapy .
Propiedades
IUPAC Name |
(11Z)-1,2,3,4,5,6,7,8,9,10-decaboracyclododeca-1,3,5,7,9,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2B10/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPUBMCTFOXHD-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1=BB=BB=BC=CB=BB=B1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1=BB=BB=B/C=C\B=BB=B1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Carborane | |
CAS RN |
16872-09-6 | |
| Record name | 1,2-Dicarbadodecaborane(12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




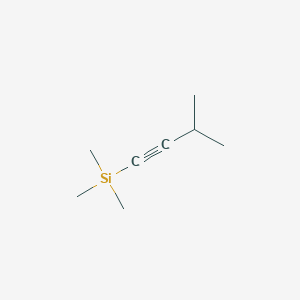
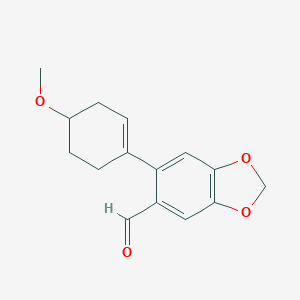
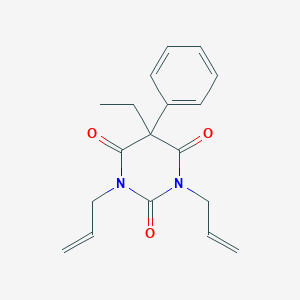


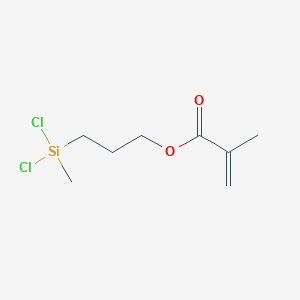


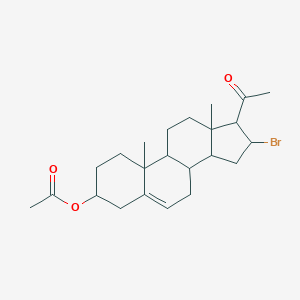
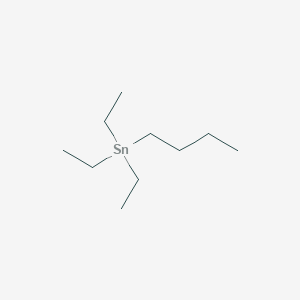
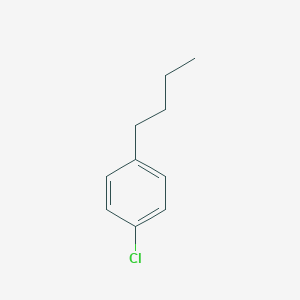
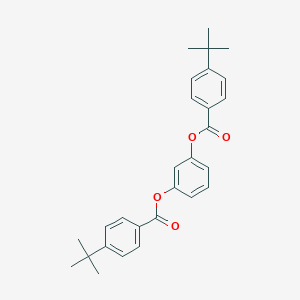
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)